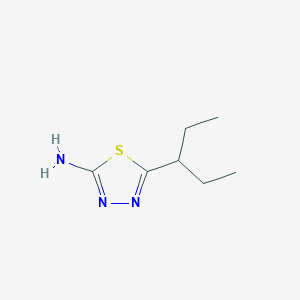

5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

Descripción

Historical Perspectives and Chemical Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds

The journey of 1,3,4-thiadiazole chemistry began in 1882 with its initial description by Fischer, and its development was further advanced by the work of Busch and his colleagues. bu.edu.eg The discovery of sulfur-containing drugs and mesoionic compounds significantly accelerated research in this area. bu.edu.eg The 1,3,4-thiadiazole ring is an aromatic system, a key feature contributing to its stability. bu.edu.eg

The chemical significance of the 1,3,4-thiadiazole scaffold lies in its versatile reactivity and the diverse biological activities exhibited by its derivatives. The presence of the –N=C-S moiety is considered a key contributor to the biological activity of these compounds. jocpr.com The synthesis of 1,3,4-thiadiazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. A common and historically important method involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents like carboxylic acids, acid chlorides, or orthoesters. bu.edu.egjocpr.com For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is a classic route to 2-amino-5-substituted-1,3,4-thiadiazoles. jocpr.commdpi.com

Overview of the Role of 1,3,4-Thiadiazole Derivatives in Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, the 1,3,4-thiadiazole nucleus is recognized as a versatile pharmacophore, a core structural element responsible for a drug's pharmacological activity. nih.gov Its derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov This broad range of activities has led to the development of numerous 1,3,4-thiadiazole-containing compounds with therapeutic potential. nih.govresearchgate.net

The structural versatility of the 1,3,4-thiadiazole ring allows medicinal chemists to modify its substituents to fine-tune the pharmacological profile of the resulting compounds. researchgate.net The ability of the 1,3,4-thiadiazole scaffold to act as a bioisostere of other heterocycles, like pyrimidine, is a key aspect of its utility in drug design. nih.gov This bioisosteric relationship means it can mimic the size, shape, and electronic properties of another group, potentially leading to similar biological interactions. The mesoionic character of the ring also contributes to its ability to cross biological membranes and interact with target proteins. nih.gov

Recent research continues to explore the potential of 1,3,4-thiadiazole derivatives. For example, some have been investigated for their potential against emerging viral diseases and as anticancer agents targeting various cancer cell lines. researchgate.netnih.govmdpi.com The synthesis of novel derivatives and the evaluation of their structure-activity relationships (SAR) remain an active area of research, aiming to develop more potent and selective therapeutic agents. nih.govresearchgate.net

Research Rationale and Scope Focusing on 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine

While extensive research exists on the broader class of 1,3,4-thiadiazole derivatives, specific research focusing solely on this compound is limited in the public domain. The rationale for synthesizing and studying this particular compound would likely stem from established structure-activity relationships within the 2-amino-5-alkyl-1,3,4-thiadiazole series. The "1-ethylpropyl" group, a branched alkyl substituent, would be systematically varied to probe the effects of lipophilicity and steric bulk at the 5-position on biological activity.

The synthesis of this compound would likely follow established synthetic routes for 2,5-disubstituted 1,3,4-thiadiazoles. A plausible method involves the cyclization of a thiosemicarbazide with 2-ethylbutyric acid or a derivative thereof, likely in the presence of a dehydrating agent such as phosphorus oxychloride. A similar synthesis has been described for the related compound, 2-amino-5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazole, where 2-ethyl-2-methylbutyric acid was reacted with thiosemicarbazide in the presence of phosphorous oxychloride. prepchem.com

The scope of research on this compound would likely involve its characterization using various spectroscopic techniques and an evaluation of its potential biological activities, drawing parallels from studies on similar 2-amino-5-alkyl-1,3,4-thiadiazoles. For instance, 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) has been used as a building block in the synthesis of other compounds with potential applications. sigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-pentan-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCCDPREZYWEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352730 | |

| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229003-14-9 | |

| Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 1 Ethylpropyl 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes for 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives

The primary and most versatile method for synthesizing the 2-amino-5-substituted-1,3,4-thiadiazole ring system involves the cyclization of a thiosemicarbazide (B42300) intermediate with a carboxylic acid or its derivatives. researchgate.net In the context of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, the key precursors are thiosemicarbazide and 2-ethylbutanoic acid. The reaction proceeds via an initial acylation of the thiosemicarbazide, followed by an intramolecular cyclodehydration to form the stable five-membered thiadiazole ring. nih.govptfarm.pl Various reagents and conditions have been developed to facilitate this transformation, each with distinct advantages in terms of yield, reaction time, and environmental impact.

Cyclization Reactions Involving Thiosemicarbazides and Carboxylic Acid Derivatives

The condensation of thiosemicarbazides with carboxylic acids is a cornerstone of 1,3,4-thiadiazole (B1197879) synthesis. The reaction pathway is heavily influenced by the choice of condensing agent, which drives the dehydration and subsequent ring closure. ptfarm.plnih.gov

Polyphosphate Ester (PPE) has emerged as an effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. nih.govencyclopedia.pub This method is advantageous as it often proceeds under milder conditions and avoids the use of more toxic and corrosive reagents like phosphorus oxychloride. mdpi.comnih.gov The reaction mechanism involves the activation of the carboxylic acid by PPE, facilitating the acylation of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. Subsequent PPE-mediated intramolecular cyclodehydration yields the final 2-amino-1,3,4-thiadiazole product. nih.gov Research has shown that using chloroform (B151607) as a dilution solvent can create a homogeneous reaction mixture and improve temperature control. nih.gov

Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent widely employed for the synthesis of 1,3,4-thiadiazoles. researchgate.netresearchgate.net This reagent efficiently promotes the cyclization of thiosemicarbazides with carboxylic acids, often in high yields. scholarsportal.infomdpi.com The reaction is typically conducted by heating a mixture of the carboxylic acid, thiosemicarbazide, and an excess of POCl₃, which can also serve as the solvent. mdpi.com After the reaction, the mixture is cooled and carefully quenched with water or ice, followed by basification to precipitate the product. mdpi.com This method's robustness has made it a common choice for synthesizing a wide array of 2-amino-1,3,4-thiadiazole derivatives. scholarsportal.inforesearchgate.net Some protocols also describe solid-phase grinding of the reactants with POCl₃ at room temperature, offering a simpler, solvent-free alternative. google.com

To facilitate high-throughput synthesis and purification, solid-phase methodologies have been developed for creating libraries of 1,3,4-thiadiazole derivatives. acs.orgacs.org In a typical approach, a thiosemicarbazide intermediate is anchored to a polymer support. acs.org The cyclization to form the thiadiazole ring is then carried out on the solid phase using a cyclizing agent, such as p-toluenesulfonyl chloride (p-TsCl). acs.orgresearchgate.net Following the formation of the heterocyclic core, further functionalization can be performed on the resin. The final product is then cleaved from the solid support, commonly using an acid like trifluoroacetic acid (TFA), which simplifies the purification process as the excess reagents and by-products remain bound to the resin. acs.orgacs.org This approach is highly efficient for generating diverse chemical libraries for screening purposes. acs.org

The most traditional method for this cyclization involves heating the carboxylic acid and thiosemicarbazide in a suitable solvent under reflux, typically with a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this purpose. researchgate.net The reactants are dissolved in a solvent like ethanol (B145695), and a catalytic amount of sulfuric acid is added before heating the mixture for several hours. Upon completion, the reaction mixture is cooled and poured into ice water, and the product is precipitated by neutralization with a base. researchgate.net While effective and straightforward, this method can require longer reaction times and sometimes yields are lower compared to syntheses using more potent dehydrating agents.

Table 1: Comparison of Synthetic Methods for 2-Amino-1,3,4-thiadiazole Synthesis

| Method/Reagent | Typical Reaction Conditions | Reported Yields | Key Features |

|---|---|---|---|

| Polyphosphate Ester (PPE) | One-pot reaction in a solvent like chloroform. nih.gov | 44-70% nih.gov | Milder conditions, avoids toxic POCl₃. mdpi.comnih.gov |

| Phosphorus Oxychloride (POCl₃) | Heating at 80-90 °C or grinding at room temperature. mdpi.comgoogle.com | 59-91% mdpi.com | Widely used, efficient, and often results in high yields. researchgate.netscholarsportal.info |

| Solid-Phase Synthesis (p-TsCl) | Reaction on a polymer support, followed by cleavage. acs.org | Good yields and high purity after cleavage. acs.org | Ideal for library synthesis and simplified purification. acs.orgacs.org |

| Conventional (H₂SO₄/Ethanol) | Refluxing in ethanol for several hours. | 77-94% for certain aromatic acids. researchgate.net | Simple, well-established procedure. |

One-Pot Synthetic Strategies for Direct Synthesis

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without the need to isolate intermediates, thereby saving time, solvents, and resources. rsc.org Several one-pot methods for preparing 2-amino-1,3,4-thiadiazoles have been developed.

The PPE and POCl₃-mediated reactions are often conducted as one-pot processes where the carboxylic acid and thiosemicarbazide are mixed with the reagent from the start. nih.govmdpi.com Another notable one-pot strategy involves the reaction of carboxylic acid hydrazides with trimethylsilyl (B98337) isothiocyanate (TMSNCS). rsc.orgelsevierpure.com In this method, the thiosemicarbazide is generated in situ from the acid hydrazide and TMSNCS. Subsequent cyclodehydration under acidic conditions affords the 2-amino-1,3,4-thiadiazole in high yields. rsc.org These direct strategies represent a significant advancement over multi-step procedures, providing a more streamlined path to the desired heterocyclic products. nih.gov

Table 2: Examples of Synthesized 2-Amino-5-Substituted-1,3,4-thiadiazoles

| Substituent at C5-position | Synthetic Method/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | POCl₃ | 91% | mdpi.com |

| 2-Phenylethyl | PPE | Not specified directly, but successful synthesis reported. | nih.gov |

| Phenoxymethyl | PPE | 44.4% | nih.gov |

| 4-Methoxyphenyl | H₂SO₄ (Conventional) | 94% | researchgate.net |

| 2-(Benzenesulfonylmethyl)phenyl | POCl₃ | 59% | mdpi.com |

Nucleophilic Substitution Reactions on Pre-functionalized Thiadiazole Cores

While not the primary route to 2-amino-1,3,4-thiadiazoles, nucleophilic substitution on a pre-functionalized thiadiazole ring is a viable synthetic strategy. This approach typically involves a thiadiazole ring bearing a suitable leaving group, such as a halogen or a sulfonyl group, at the 2-position. The amino group can then be introduced by reaction with ammonia (B1221849) or a protected amine equivalent. The reactivity of the thiadiazole core towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring. nih.gov

Targeted Synthesis of this compound

The most common and direct route for the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative. nih.govresearchgate.net

Strategic Incorporation of the 1-Ethylpropyl Moiety

To synthesize this compound, the key starting material is 2-ethylbutanoic acid. This carboxylic acid provides the "1-ethylpropyl" substituent at the 5-position of the thiadiazole ring. The general reaction involves the condensation of 2-ethylbutanoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as a strong acid. google.com The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the desired 1,3,4-thiadiazole ring. researchgate.net

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of 5-alkyl-2-amino-1,3,4-thiadiazoles are highly dependent on the reaction conditions. Key parameters to optimize include the choice of acid catalyst, reaction temperature, and reaction time. Common dehydrating agents used for this transformation include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride. nih.govgoogle.com The use of ionic liquids as a reaction medium has also been explored to facilitate a more environmentally friendly process and easier product isolation. researchgate.netbohrium.com For instance, the reaction of various alkanoic acids with thiosemicarbazide in the presence of polyphosphoric acid has been shown to produce good yields of the corresponding 2-amino-5-alkyl-1,3,4-thiadiazoles. google.com Neutralization of the reaction mixture with a base, such as ammonium (B1175870) hydroxide, is typically required to precipitate the final product. google.com

Reductive Amination Approaches for Alkylamine Side Chains

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. While not the primary method for the synthesis of the title compound, it is a relevant transformation for the modification of thiadiazole derivatives. For example, if a 5-(formyl)- or 5-(acetyl)-1,3,4-thiadiazole were synthesized, reductive amination could be employed to introduce a variety of alkylamine side chains at the 5-position. This reaction typically involves the condensation of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation.

Chemical Derivatization and Functionalization of this compound

The 2-amino group of this compound is a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives. The nucleophilic nature of this primary amine makes it susceptible to reaction with various electrophiles. nih.gov

Acylation and Sulfonylation of the Amine Functionality

The primary amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the parent amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netnih.gov The resulting N-acylated and N-sulfonylated derivatives often exhibit modified physicochemical properties.

Below are representative data tables for the acylation and sulfonylation of closely related 2-amino-5-substituted-1,3,4-thiadiazoles, illustrating typical reaction conditions and outcomes.

Table 1: Representative Acylation of 2-Amino-5-substituted-1,3,4-thiadiazoles

| Starting Amine | Acylating Agent | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous Sodium Acetate / Acetone | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | 87 | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Various acyl chlorides | - | N-Acyl-2-amino-1,3,4-thiadiazole derivatives | 65-85 | researchgate.net |

Table 2: Representative Sulfonylation of 2-Amino-5-substituted-1,3,4-thiadiazoles

| Starting Amine | Sulfonylating Agent | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives | Various sulfonyl chlorides | - | Acridine sulfonamide/carboxamide derivatives | - | nih.gov |

| Acetazolamide (B1664987) (a sulfonamide-containing thiadiazole) | Substituted benzoyl chlorides | - | 5-Amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamides | - | nih.gov |

Introduction of Diverse Substituents on the Thiadiazole Ring

The 2-amino group of this compound serves as a versatile handle for the introduction of a wide array of substituents, allowing for the modulation of the molecule's physicochemical and biological properties. Common transformations of the exocyclic amino group include N-acylation, the formation of Schiff bases, and diazotization followed by coupling reactions.

N-Acylation: The amino group can be readily acylated by reacting this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acylated derivatives. For instance, reaction with chloroacetyl chloride yields 2-chloro-N-(5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl)acetamide, a key intermediate for further functionalization. nih.gov

Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol leads to the formation of Schiff bases (imines). prepchem.comresearchgate.netimpactfactor.org These reactions are typically carried out under reflux conditions. The resulting Schiff bases can be further modified, for example, by reaction with anhydrides to form oxazepine derivatives or with sodium azide (B81097) to yield tetrazoles. researchgate.net

Diazotization and Coupling Reactions: The primary amino group of 2-amino-1,3,4-thiadiazoles can undergo diazotization upon treatment with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is typically unstable and is used in situ for subsequent coupling reactions with activated aromatic compounds like phenols, anilines, and N,N-dialkylanilines to produce a variety of azo dyes. nih.govuobaghdad.edu.iqresearchgate.netrsc.orguobaghdad.edu.iq

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acid chloride/anhydride, base | N-Acyl-1,3,4-thiadiazole |

| Schiff Base Formation | Aromatic aldehyde, catalytic acid, ethanol, reflux | Schiff Base (Imine) |

| Diazotization | Sodium nitrite, strong acid, 0-5 °C | Diazonium Salt |

| Azo Coupling | Diazonium salt, activated aromatic compound | Azo Dye |

Synthesis of Hybrid Molecules Incorporating 1,3,4-Thiadiazole

The this compound scaffold is a valuable building block in the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. nih.gov This molecular hybridization strategy is a common approach in drug discovery. erciyes.edu.trnih.gov

One common strategy involves the derivatization of the 2-amino group to link the thiadiazole core to other heterocyclic systems. For example, after acylation with chloroacetyl chloride, the resulting intermediate can undergo nucleophilic substitution with various secondary amines, such as substituted piperazines, to yield hybrid molecules. nih.gov

Another approach is to use the 2-amino-1,3,4-thiadiazole as a precursor for the construction of fused heterocyclic systems. For instance, reaction with itaconic acid can lead to the formation of derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid. google.com Furthermore, 2-amino-5-substituted-1,3,4-thiadiazoles can be reacted with phenacyl bromides to synthesize imidazo[2,1-b] prepchem.comnih.goverciyes.edu.tr-thiadiazole derivatives.

The synthesis of such hybrid molecules often involves multi-step reaction sequences. For example, a 1,3,4-thiadiazole moiety can be linked to a benzimidazole (B57391) core to create novel antimicrobial agents. erciyes.edu.tr Similarly, isatin (B1672199) scaffolds have been appended to 5-amino-1,3,4-thiadiazoles to generate bioactive small molecules. nih.gov

| Hybrid Molecule Type | Synthetic Strategy | Key Intermediates/Reagents |

| Piperazine Hybrids | N-acylation followed by nucleophilic substitution | Chloroacetyl chloride, substituted piperazines |

| Pyrrolidinone Hybrids | Reaction with dicarboxylic acids/anhydrides | Itaconic acid |

| Imidazo[2,1-b] prepchem.comnih.goverciyes.edu.trthiadiazoles | Reaction with α-haloketones | Phenacyl bromides |

| Benzimidazole Hybrids | Multi-step synthesis involving condensation reactions | 4,5-dimethyl-1,2-phenylenediamine |

| Isatin Hybrids | Convergence of thiadiazole and isatin building blocks | 1-(2-bromoethyl)indoline-2,3-dione |

Oxidation and Reduction Reactions of the Core Structure

The 1,3,4-thiadiazole ring is an aromatic system, and its reactivity towards oxidation and reduction is influenced by the nature of its substituents.

Oxidation: The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to oxidation, although the ring itself is relatively stable. Strong oxidizing agents can lead to the formation of sulfoxides and sulfones. The electrochemical oxidation of some 2,3-dihydro-1,3,4-thiadiazole derivatives has been studied, revealing irreversible one-electron oxidation processes. erciyes.edu.tr The initial oxidation often forms a cation radical, which can then undergo further reactions. erciyes.edu.tr Chemical oxidation of sulfides to sulfoxides and sulfones is commonly achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net While specific studies on the oxidation of this compound with such reagents are not extensively documented, it is plausible that the sulfur atom could be oxidized under controlled conditions. The exocyclic amino group can also be a site for oxidative reactions.

Reduction: The 1,3,4-thiadiazole ring is generally resistant to catalytic hydrogenation under standard conditions. However, the reduction of substituted 1,3,4-thiadiazoles has been investigated electrochemically. These studies show that the reduction can proceed via a single two-electron process or two successive one-electron processes, depending on the substituents on the ring. erciyes.edu.tr The initial step is often the formation of an anion radical, which can then be further reduced to a dianion. erciyes.edu.tr This dianion is typically basic and can be protonated by the reaction medium. erciyes.edu.tr Specific chemical reducing agents for the 1,3,4-thiadiazole ring in 2-amino substituted derivatives are not widely reported in the literature, suggesting the stability of the heterocyclic core to common reducing agents.

| Transformation | Reagents/Conditions | Potential Products |

| Oxidation | Electrochemical oxidation, m-CPBA | Sulfoxides, Sulfones, Cation radicals |

| Reduction | Electrochemical reduction | Anion radicals, Dianions |

Spectroscopic and Structural Characterization of 5 1 Ethylpropyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined. For 1,3,4-thiadiazole (B1197879) derivatives, NMR is crucial for confirming the successful synthesis and for characterizing the specific substitution patterns on the heterocyclic ring. nih.gov

In the ¹H-NMR spectrum of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, specific signals corresponding to the protons of the 1-ethylpropyl group and the amine group are expected. The amine (NH₂) protons typically appear as a broad singlet. mdpi.com In various 5-substituted-1,3,4-thiadiazol-2-amines, this NH₂ signal has been observed in a range of δ 7.26-8.04 ppm when using DMSO-d₆ as the solvent. growingscience.com

The protons of the 1-ethylpropyl substituent would exhibit characteristic splitting patterns:

CH (methine): A multiplet resulting from coupling with the adjacent methylene (B1212753) and methyl protons.

CH₂ (methylene): Two distinct sets of signals, each appearing as a multiplet due to coupling with the methine proton and the terminal methyl protons.

CH₃ (methyl): Two triplets corresponding to the two equivalent ethyl groups' methyl protons, coupling with the adjacent methylene protons.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 7.30 - 8.10 | Broad Singlet |

| -CH- (methine) | 2.80 - 3.20 | Multiplet |

| -CH₂- (methylene) | 1.50 - 1.90 | Multiplet |

| -CH₃ (methyl) | 0.80 - 1.20 | Triplet |

Note: Predicted values are based on general ranges for similar aliphatic and amine protons. The exact values can vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 5-substituted-1,3,4-thiadiazol-2-amines, the two carbon atoms of the thiadiazole ring are particularly diagnostic. nih.gov

C2 (attached to the amino group): This carbon typically resonates in the range of δ 168-169 ppm. growingscience.comresearchgate.net

C5 (attached to the substituent): The chemical shift of this carbon is highly dependent on the nature of the substituent. For aryl-substituted derivatives, it appears around δ 155-164 ppm. nih.gov For an alkyl substituent like 1-ethylpropyl, this signal is also expected in the downfield region.

The aliphatic carbons of the 1-ethylpropyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole ring) | 168.0 - 170.0 |

| C5 (Thiadiazole ring) | 158.0 - 165.0 |

| -CH- (methine) | 35.0 - 45.0 |

| -CH₂- (methylene) | 25.0 - 35.0 |

| -CH₃ (methyl) | 10.0 - 15.0 |

Note: Predicted values are based on data from related 1,3,4-thiadiazole derivatives and standard aliphatic carbon ranges. growingscience.comorganicchemistrydata.org

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For the 1-ethylpropyl group, COSY would show cross-peaks between the methine proton and the methylene protons, and between the methylene protons and their corresponding methyl protons, confirming the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s) in the 1-ethylpropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for establishing the connection of the substituent to the thiadiazole ring. An HMBC experiment would show a correlation between the methine proton of the 1-ethylpropyl group and the C5 carbon of the thiadiazole ring, providing conclusive evidence for the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. In this compound and its derivatives, key absorptions confirm the main structural features. cymitquimica.combookpi.org Studies on various 1,3,4-thiadiazol-2-amines show consistent patterns. mdpi.comgrowingscience.com

N-H Stretching: The primary amine (NH₂) group typically shows one or two sharp to medium bands in the region of 3100-3400 cm⁻¹. growingscience.comresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the ethylpropyl group are expected to appear in the 2850-2960 cm⁻¹ range.

C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring is a characteristic band and is typically observed between 1590 and 1636 cm⁻¹. growingscience.com

C-S-C Stretching: The vibration of the C-S-C linkage within the heterocyclic ring usually appears in the fingerprint region, often around 812-854 cm⁻¹. growingscience.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3400 |

| Alkyl Group (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 2960 |

| Thiadiazole Ring | C=N Stretch | 1590 - 1640 |

| Thiadiazole Ring | C-S-C Stretch | 810 - 860 |

Note: Data compiled from typical values reported for 5-substituted-1,3,4-thiadiazol-2-amines. mdpi.comgrowingscience.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₇H₁₃N₃S), the calculated molecular weight is 171.26 g/mol . cymitquimica.comscbt.com In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z 171. In some cases, particularly with soft ionization techniques, an [M+H]⁺ peak at m/z 172 is observed. mdpi.comgrowingscience.com

Analysis of the fragmentation pattern can further confirm the structure. Common fragmentation pathways for such compounds may include the loss of the alkyl substituent or cleavage of the thiadiazole ring.

Table 4: Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₇H₁₃N₃S⁺ | 171.08 | Molecular Ion |

| [M+H]⁺ | C₇H₁₄N₃S⁺ | 172.09 | Protonated Molecular Ion |

Note: The observation of these peaks confirms the molecular formula of the compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the electronic structure of the compound, particularly conjugated systems. The 1,3,4-thiadiazole ring is an aromatic heterocycle, and its derivatives typically exhibit absorption bands in the UV region. growingscience.comdergipark.org.tr

For derivatives of 1,3,4-thiadiazole, electronic transitions are often attributed to π → π* and n → π* transitions within the conjugated system of the heterocyclic ring. nih.govjocpr.com The exact position and intensity of the absorption bands can be influenced by the nature of the substituent at the C5 position and the solvent used for analysis. While specific λ_max values for this compound are not documented in the provided search results, analysis of related compounds suggests that absorptions would likely occur in the 250-350 nm range. researchgate.net

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering definitive proof of a molecule's solid-state structure. While the specific crystal structure of this compound is not extensively detailed in publicly available literature, the structural features of closely related 1,3,4-thiadiazole derivatives have been thoroughly investigated, providing valuable insights into the expected conformation and packing of this class of compounds.

A notable feature observed in the crystal structures of many 2-amino-1,3,4-thiadiazole (B1665364) derivatives is the formation of intermolecular hydrogen bonds. nih.gov The amino group (-NH2) at the C2 position frequently acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can serve as acceptors. nih.gov These hydrogen bonding networks often lead to the formation of supramolecular structures, such as dimers or extended chains, which stabilize the crystal lattice. nih.govnih.gov

The analysis of these derivatives provides a robust model for predicting the solid-state behavior of this compound. It is anticipated that the 1,3,4-thiadiazole core will be planar, with the ethylpropyl group likely adopting a staggered conformation to minimize steric hindrance. Furthermore, the presence of the 2-amino group strongly suggests the formation of intermolecular hydrogen bonds, which will play a crucial role in the crystal packing of the molecule.

Below is a table summarizing the crystallographic data for representative 1,3,4-thiadiazole derivatives, illustrating the common structural parameters determined by X-ray diffraction.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine nih.gov | Monoclinic | P2₁/c | 11.2970(6) | 6.6094(3) | 11.2480(6) | 97.243(5) | 833.15(7) | 4 |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine nih.govresearchgate.net | Monoclinic | P2₁/c | 12.284(3) | 7.3730(15) | 11.263(2) | 109.09(3) | 964.0(3) | 4 |

Advanced Computational and Theoretical Chemistry Investigations of 5 1 Ethylpropyl 1,3,4 Thiadiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic properties of molecules with a favorable balance of accuracy and computational cost. researchgate.netdergipark.org.tr DFT calculations on 1,3,4-thiadiazole (B1197879) derivatives are instrumental in understanding their electronic structure and reactivity. dergipark.org.trnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. sapub.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap suggests a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Studies on various 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that the HOMO is typically distributed over the entire molecule, while the LUMO often exhibits more antibonding character. nih.gov The introduction of different substituents on the thiadiazole ring can influence the HOMO and LUMO energy levels and, consequently, the energy gap. For instance, the presence of an electron-withdrawing group like trifluoromethyl has been shown to decrease the energy gap, thereby increasing the reactivity of the molecule. nih.gov

For 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine, it is anticipated that the HOMO would be localized on the electron-rich 1,3,4-thiadiazole ring and the amino group, while the LUMO would be distributed across the thiadiazole ring. The ethylpropyl group, being an electron-donating alkyl group, might slightly raise the HOMO energy level. Based on calculations for similar small alkyl-substituted 2-amino-1,3,4-thiadiazoles, the HOMO-LUMO energy gap is expected to be in a range that indicates good stability. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Based on related compounds)

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). researchgate.net Green and yellow areas correspond to regions of neutral or less negative potential, respectively. researchgate.net

In studies of related 1,3,4-thiadiazole derivatives, the MEP maps consistently show the most negative potential (red regions) localized on the nitrogen atoms of the thiadiazole ring, indicating these are the primary sites for electrophilic attack. nih.govresearchgate.net Conversely, the amino group's hydrogen atoms typically exhibit a positive potential (blue regions), marking them as susceptible to nucleophilic attack. nih.gov The variation in electrostatic potential across the molecule is crucial for understanding intermolecular interactions, such as drug-receptor binding. researchgate.net

For this compound, the MEP map is expected to show a similar pattern. The nitrogen atoms of the thiadiazole ring will likely be the most electron-rich sites, while the amine protons will be electron-deficient. The ethylpropyl group will likely have a relatively neutral electrostatic potential.

Reactivity Indices (e.g., Chemical Hardness, Softness, Electrophilicity)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scielo.brconicet.gov.ar

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. scielo.br Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2. researchgate.net

Higher values of electrophilicity indicate a good electrophile, while lower values suggest a good nucleophile. researchgate.net DFT calculations on various heterocyclic compounds provide insights into these reactivity indices. scielo.br For this compound, these indices would provide a quantitative measure of its reactivity profile.

Table 2: Predicted Reactivity Indices for this compound (Based on related compounds)

| Reactivity Index | Predicted Value Range | Chemical Implication |

| Chemical Hardness (η) | 2.0 to 2.75 eV | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 0.18 to 0.25 eV⁻¹ | Ease of polarizability |

| Electrophilicity Index (ω) | 1.5 to 2.5 eV | Propensity to act as an electron acceptor |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT calculations provide insights into the electronic properties of a single, optimized geometry, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and stability of a molecule over time. MD simulations are particularly useful for flexible molecules like this compound, which has a rotatable ethylpropyl group.

By simulating the motion of atoms and molecules over a period of time, MD can reveal the preferred conformations, the flexibility of different parts of the molecule, and the stability of intermolecular interactions, such as those with solvent molecules or a biological target. mdpi.com For instance, MD simulations have been used to assess the conformational stability of 1,3,4-thiadiazole derivatives when bound to a protein active site. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating reaction mechanisms at the atomic level. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For 1,3,4-thiadiazole derivatives, quantum chemical calculations can be used to study their synthesis mechanisms, such as the cyclization of thiosemicarbazides. researchgate.net They can also be employed to understand their mode of action, for example, by modeling the interactions with a biological target or their metabolic degradation pathways. The reactivity of 1,2,5-thiadiazole (B1195012) 1,1-dioxides, for instance, has been shown to be favorable for spontaneous reactions with alcohols and amines. mdpi.com While this is a different isomer, it highlights the utility of these calculations in predicting reactivity.

For this compound, quantum chemical calculations could be used to investigate its potential metabolic pathways, such as N-dealkylation or oxidation of the alkyl chain, by calculating the activation barriers for these reactions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools have become indispensable for filtering out compounds with unfavorable pharmacokinetic profiles, thus saving time and resources. nih.govresearchgate.net

Studies on various N-substituted-1,3,4-thiadiazol-2-amine derivatives have utilized web-based tools to predict their ADMET properties. nih.govresearchgate.net These predictions often include parameters such as oral bioavailability, blood-brain barrier (BBB) permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for hepatotoxicity or other toxicities. researchgate.netnih.gov

For this compound, in silico predictions would likely indicate good oral bioavailability due to its relatively small size and moderate lipophilicity conferred by the ethylpropyl group. Its potential for BBB penetration would depend on a balance of its lipophilicity and the presence of polar groups. Toxicity predictions would screen for potential liabilities such as mutagenicity or carcinogenicity. researchgate.net

Table 3: Predicted ADMET Profile for this compound (Based on general properties of similar compounds)

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Oral Bioavailability | Good to Moderate | Suitable for oral administration |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May or may not cross into the central nervous system |

| Caco-2 Permeability | Good | Likely well-absorbed from the intestine |

| Hepatotoxicity | Low | Reduced risk of liver damage |

| Mutagenicity | Unlikely | Low potential to cause genetic mutations |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with its target protein.

Hypothetical Molecular Docking Study of this compound

Given the known anticancer properties of many 1,3,4-thiadiazole derivatives, a plausible target for a hypothetical molecular docking study of this compound is the enzyme Pim-1 kinase . researchgate.net This serine/threonine kinase is a recognized target in oncology due to its role in cell cycle progression, proliferation, and apoptosis. researchgate.net

Methodology:

The hypothetical study would commence with the three-dimensional structure of this compound, optimized using quantum chemical calculations. The crystal structure of Pim-1 kinase would be obtained from the Protein Data Bank. Molecular docking simulations would then be performed using established software to predict the binding mode and affinity of the compound within the active site of the enzyme.

Predicted Research Findings:

The docking results would be analyzed to determine the binding energy, which indicates the stability of the ligand-protein complex. A lower binding energy typically suggests a more stable interaction. The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the Pim-1 kinase active site.

For instance, the amine group and the nitrogen atoms of the thiadiazole ring of this compound are potential hydrogen bond donors and acceptors, respectively. These could form crucial hydrogen bonds with key residues in the kinase's active site. The ethylpropyl group, being hydrophobic, might engage in hydrophobic interactions with nonpolar residues, further anchoring the compound in the binding pocket.

Interactive Data Table of Hypothetical Molecular Docking Results:

| Parameter | Hypothetical Value/Description |

| Target Protein | Pim-1 kinase |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine group with GLU121; Thiadiazole nitrogen with LYS67 |

| Hydrophobic Interactions | Ethylpropyl group with VAL52, LEU104, ILE185 |

| Interacting Residues | GLU121, LYS67, VAL52, LEU104, ILE185 |

These hypothetical findings would suggest that this compound has the potential to be a potent inhibitor of Pim-1 kinase, warranting further investigation through synthesis and in vitro biological assays to validate the computational predictions. Such computational studies are a critical first step in the rational design of new therapeutic agents.

Biological Activity and Pharmacological Potential of 5 1 Ethylpropyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 2-amino-1,3,4-thiadiazole (B1665364) scaffold, SAR studies have provided critical insights into how chemical modifications influence efficacy and selectivity. japtronline.comrsc.org

The biological activity of 2-amino-5-substituted-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at both the C5 position of the thiadiazole ring and the 2-amino group. nih.govmdpi.com

The substituent at the C5 position plays a pivotal role in modulating the biological effects. Studies on various derivatives have shown that the size and lipophilicity of the C5-substituent, such as an alkyl or aryl group, can significantly influence antimicrobial potency. For instance, research on a series of 5-alkyl-1,3,4-oxadiazol-2-amine derivatives, a related heterocyclic structure, demonstrated that antitubercular activity was affected by the length of the alkyl chain, with compounds having 10 to 12 carbon atoms showing the most promise. nih.gov In the case of 5-aryl substituted thiadiazoles, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups on the aryl ring often enhances antibacterial activity. nih.govnih.govrasayanjournal.co.in Specifically, chloro- and fluoro-substituted phenyl rings at the C5 position have been associated with good inhibitory effects against Gram-positive bacteria. nih.gov Conversely, the introduction of electron-donating groups can sometimes decrease activity. nih.govmdpi.com

Modification of the 2-amino group is another key strategy for activity optimization. While the free amino group is often considered essential for maximum antibacterial activity, its substitution can lead to varied outcomes. nih.gov In one study, substitution on the amine group showed a decrease in activity in the order of methyl > ethyl > phenyl. nih.gov However, creating hybrid molecules by acylating the 2-amino group, for example, with a cyclopropane (B1198618) ring, has been explored to generate novel bioactive compounds. asianpubs.org Furthermore, the introduction of bulky or lipophilic groups, such as an adamantyl group, to the 2-amino position has been investigated to create derivatives with specific biological profiles. nih.gov

These findings underscore that a delicate balance of electronic and steric properties of the substituents is crucial for achieving desired efficacy and selectivity. The 1-ethylpropyl group in the titular compound is a moderately bulky and lipophilic alkyl group, and its influence on bioactivity would be understood within this SAR framework.

Molecular modeling studies have been employed to understand these requirements. For instance, in the context of adenosine (B11128) A3 receptor antagonists, the docking of 1,3,4-thiadiazole (B1197879) analogues into the receptor's binding pocket revealed the importance of specific hydrogen bonds and hydrophobic interactions. nih.govnih.gov The planarity of the thiadiazole ring, combined with the torsional angles of its substituents, determines how well the molecule fits into the target site. The mesoionic character of the 1,3,4-thiadiazole ring can facilitate its passage across cell membranes to reach intracellular targets. nih.govchemmethod.com

The interaction is often governed by the ability of the heteroatoms (nitrogen and sulfur) in the thiadiazole ring and the functional groups on the substituents to form hydrogen bonds, van der Waals forces, or hydrophobic interactions with amino acid residues of the target protein. nih.gov For example, the nitrogen atoms of the thiadiazole ring and the exocyclic amino group can act as hydrogen bond acceptors or donors, anchoring the molecule in the correct orientation within a binding site. The 1-ethylpropyl group of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine would contribute to the molecule's hydrophobic character, potentially influencing its interaction with nonpolar regions of a biological target.

Antimicrobial Research

The search for novel antimicrobial agents is a global health priority, and heterocyclic compounds like 1,3,4-thiadiazoles are a promising area of research. researchgate.netrasayanjournal.co.in Derivatives of 2-amino-1,3,4-thiadiazole have been extensively synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. nih.govnih.gov

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold has demonstrated broad-spectrum antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. nih.govrasayanjournal.co.inresearchgate.net The mechanism of action is often tied to the inhibition of essential bacterial enzymes or processes. nih.gov

Numerous studies have reported the potent activity of 1,3,4-thiadiazole derivatives against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Bacillus subtilis. rasayanjournal.co.innih.govnih.gov

Research has shown that derivatives with halogenated phenyl rings at the C5 position exhibit significant efficacy. For example, compounds with 4-fluorophenyl and 4-chlorophenyl groups displayed good inhibitory effects against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 µg/mL. nih.gov Another study found that certain derivatives were highly potent against S. aureus and B. subtilis compared to reference drugs. nih.gov The introduction of a p-chlorophenyl substituent on a 2-amino-5-naphthyl-1,3,4-thiadiazole core resulted in a derivative with an MIC of 62.5 μg/mL against S. aureus. nih.gov

The table below summarizes the antibacterial activity of selected 1,3,4-thiadiazole derivatives against Gram-positive bacteria from various studies.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | nih.gov |

| 2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 | nih.gov |

| N-[3-(4-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H- nih.govnih.govnih.gov-thiadiazol-2-ylidene]-benzamide derivative | S. aureus, B. subtilis | 0.12 | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivative | S. pneumoniae, B. subtilis, S. aureus | 8-31.25 | nih.gov |

The outer membrane of Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, presents a formidable barrier to many antimicrobial agents. However, several 1,3,4-thiadiazole derivatives have demonstrated notable activity against these challenging pathogens. nih.govnih.gov

Studies have found that halogenated and hydroxylated phenyl derivatives of 2-amino-1,3,4-thiadiazole possess moderate inhibitory effects against E. coli and P. aeruginosa, with MIC values reported between 24 and 40 µg/mL. nih.gov Some tris-1,3,4-thiadiazole structures have also shown good antibacterial activity against a range of Gram-negative bacteria including P. aeruginosa, E. coli, and K. pneumoniae at concentrations from 8 to 31.25 µg/mL. nih.gov In another study, certain novel thiadiazole derivatives exhibited high potency against P. aeruginosa. nih.gov However, it is not uncommon for some series of thiadiazole compounds to show weaker activity against Gram-negative strains compared to Gram-positive ones. nih.gov

The table below presents findings on the efficacy of selected 1,3,4-thiadiazole derivatives against Gram-negative bacteria.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | E. coli, P. aeruginosa | 24-40 | nih.gov |

| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivative | E. coli, P. aeruginosa | 24-40 | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivative | P. aeruginosa, E. coli, K. pneumoniae | 8-31.25 | nih.gov |

| N-[3-Aryl-5-(3-dimethylamino-acryloyl)-3H- nih.govnih.govnih.gov-thiadiazol-2-ylidene]-benzamide derivatives | P. aeruginosa | High Potency (Specific MIC not stated) | nih.gov |

Antibacterial Activity

Mechanisms of Antibacterial Action

The antibacterial mechanisms of 1,3,4-thiadiazole derivatives are multifaceted and depend on their specific structural features. A commonly proposed mechanism is the disruption of the folic acid synthesis pathway in bacteria. raparinuni2024.org Similar to sulfonamide drugs, some 1,3,4-thiadiazole derivatives are thought to act as competitive inhibitors of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis. raparinuni2024.org This inhibition disrupts the production of nucleotides and, consequently, DNA and RNA synthesis, leading to a bacteriostatic effect.

Another key aspect contributing to their bioactivity is the toxophoric –N=C–S– group within the thiadiazole ring. rsc.org The high aromaticity of the 1,3,4-thiadiazole ring system also plays a role, providing significant in vivo stability. rsc.orgmdpi.com

More specific mechanisms have also been identified for certain derivatives. For instance, a study on novel 1,3,4-thiadiazole derivatives containing an amide moiety revealed that their antibacterial action against rice bacterial leaf streak involved the enhancement of related defense enzymes in the plant. acs.org These compounds were also found to upregulate differentially expressed proteins within the glycolysis/gluconeogenesis pathway, suggesting a mechanism that modulates the host's defense response in addition to any direct effects on the bacteria. acs.org The interaction with bacterial proteins is another avenue of action; molecular docking studies have shown that certain 1,3,4-thiadiazole derivatives can effectively bind to proteins of bacteria like Staphylococcus epidermidis. rsc.org

Antifungal Activity

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their significant antifungal properties against a range of pathogenic fungi. researchgate.netnih.govnih.gov The versatility of the 1,3,4-thiadiazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity. researchgate.net

Numerous studies have demonstrated the efficacy of 2-amino-1,3,4-thiadiazole derivatives against Candida albicans, a common and opportunistic fungal pathogen. rsc.orgnih.govnih.govnih.govbibliotekanauki.pl The antifungal potency is highly dependent on the substitutions on the thiadiazole ring.

For example, unsubstituted 2-amino-1,3,4-thiadiazole was identified as the most effective compound against C. albicans among a series of tested derivatives. bibliotekanauki.pl Other research has focused on synthesizing novel derivatives with enhanced activity. One such study reported a 2-amino-1,3,4-thiadiazole derivative, compound (2g), exhibiting a minimum inhibitory concentration (MIC) of 8 μg/mL against C. albicans. nih.gov The introduction of bulky or specific chemical groups, such as a p-nitrophenyl group, has also been shown to increase antifungal activity. researchgate.net

**Table 1: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives against *Candida albicans***

| Compound Description | Activity against Candida albicans | Reference |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole (AT) | Highest and most diversified activity in the tested group (MIC = 0.5 mg/cm³). | bibliotekanauki.pl |

| 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Good to high activity reported for some derivatives. | researchgate.net |

| 2-amino-5-substituted-1,3,4-thiadiazole derivative (2g) | Showed antifungal activity with a MIC value of 8 μg/mL. | nih.gov |

| Hybrid coumarin-1,3,4-thiadiazole derivatives | Moderate to good antifungal activity. | nih.gov |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole metal complexes (Cu(II) and Ni(II)) | Metal complexes showed increased antifungal activity compared to the ligand alone. | nih.gov |

A primary mechanism of antifungal action for many 1,3,4-thiadiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

The 1,3,4-thiadiazole ring is considered a bioisostere of the triazole and imidazole (B134444) moieties found in azole antifungal drugs. nih.gov These drugs are known to target and inhibit lanosterol (B1674476) 14-α-demethylase, a crucial cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol. nih.govmdpi.com Molecular docking studies have supported this hypothesis, showing that 1,3,4-thiadiazole derivatives can fit into the active site of the 14-α-sterol demethylase enzyme, thereby inhibiting its function. nih.gov Quantitative analysis has confirmed that treatment with active thiadiazole compounds leads to a significant reduction in the ergosterol levels in C. albicans. nih.gov While this is a prominent mechanism, the structural diversity of thiadiazole derivatives suggests that other mechanisms of action may also exist. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of new antitubercular agents. mdpi.comnih.govcbijournal.com Numerous derivatives have shown promising in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. cbijournal.comnih.gov The efficacy of these compounds is strongly correlated with the chemical nature of the substituents on the thiadiazole ring.

For instance, a series of 2-(alkyl/arylamino)-5-(4-aminophenyl)-1,3,4-thiadiazoles and their Schiff base derivatives were evaluated for their antimycobacterial activity. nih.gov Certain Schiff bases derived from salicylaldehyde (B1680747) and bearing an arylamino group at the C-2 position were found to be more active than the parent thiadiazole compounds. nih.gov In another study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a notable 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com The presence of alkyl groups, which would include the 1-ethylpropyl group of the title compound, has also been explored. cbijournal.com

Table 2: Antitubercular Activity of Selected 1,3,4-Thiadiazole Derivatives against M. tuberculosis H37Rv

| Compound Description | Activity / Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% inhibition at 6.25 μg/mL | cbijournal.com |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | 65% inhibition at 6.25 μg/mL | cbijournal.com |

| n-Propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | MIC = 0.39 μg/mL | nih.gov |

| Methyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | MIC = 0.78 μg/mL | nih.gov |

| Benzyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | MIC = 0.78 μg/mL | nih.gov |

| N-Cyclohexyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 67% inhibition at 6.25 μg/mL | cbijournal.com |

Antiviral Activity

The 2-amino-1,3,4-thiadiazole moiety serves as a valuable scaffold in the design of novel antiviral agents. nih.gov Its structural similarity to pyrimidine, a key component of nucleic acids, allows it to act as a bioisostere and interfere with viral replication processes. nih.gov Derivatives of this scaffold have been evaluated against a variety of viral strains, demonstrating a broad spectrum of potential antiviral activity. nih.gov

Research has shown that certain 1,3,4-thiadiazole derivatives are active against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Sindbis virus, and Coxsackie virus. nih.gov The antiviral potency and spectrum are heavily influenced by the substituents on the thiadiazole core. For instance, in the context of anti-HIV activity, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, onto an N-aryl substituent has been shown to enhance antiviral efficacy compared to unsubstituted derivatives. nih.gov

In studies against other viruses, the size of the substituent on the amino group has been noted to influence activity. Derivatives with smaller alkyl groups, such as methyl, have exhibited activity against HSV-1, Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov Furthermore, a large number of 2-amino-1,3,4-thiadiazole derivatives have been synthesized and patented for their potent inhibitory activity against human cytomegalovirus (HCMV) polymerase, with some compounds achieving 100% enzyme inhibition in assays. nih.gov

Anticancer Research

The 2-amino-1,3,4-thiadiazole framework is a prominent and promising scaffold in the field of anticancer drug discovery. mdpi.comnih.govacs.org Many derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. mdpi.comnih.gov The anticancer effect is often potentiated by the introduction of an aromatic ring at the 5-position of the thiadiazole core, with the specific nature and position of substituents on this ring playing a crucial role in the compound's efficacy. mdpi.com

The mechanisms underlying the anticancer activity of these derivatives are diverse. One notable mechanism is the inhibition of inosine (B1671953) 5’-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine (B1146940) nucleotides. nih.govnih.gov By inhibiting IMPDH, these compounds disrupt DNA and RNA synthesis, leading to the arrest of tumor growth. nih.gov Other molecular targets have also been identified, including cyclin-dependent kinase 9 (CDK9) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are involved in regulating cell proliferation and survival. mdpi.com Molecular docking studies have helped to elucidate how these compounds bind to the active sites of such target proteins. mdpi.com Beyond enzyme inhibition, some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comnih.gov

Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Description | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon carcinoma) | 2.44 µM | mdpi.com |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast cancer) | 23.29 µM | mdpi.com |

| 5-Substituted 2-amino-1,3,4-oxadiazole derivative (1o) | HepG2 (liver cancer) | 8.6 µM | nih.gov |

| 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivative (IVc) | Breast cancer panel | 1.47 µM | acs.org |

| Aziridine-indolin-2-one derivative with thiadiazole moiety (VIc) | Colon cancer panel | 1.40 µM | acs.org |

Anti-inflammatory Research

In addition to their anticancer properties, derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their anti-inflammatory potential. granthaalayahpublication.orgjapsonline.comnih.gov

The anti-inflammatory activity of 1,3,4-thiadiazole derivatives has been evaluated using various established models. A common in vitro method is the human red blood cell (HRBC) membrane stabilization technique. latamjpharm.org This assay assesses the ability of a compound to protect the erythrocyte membrane from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes, a key aspect of the inflammatory process. A study on a series of 5-aryl-1,3,4-thiadiazol-2-amines found that several compounds exhibited significant membrane-stabilizing activity compared to the standard drug, diclofenac (B195802) sodium. latamjpharm.org

For in vivo assessment, the carrageenan-induced paw edema model in rats is widely used. nih.govresearchgate.netejbps.com This model induces an acute inflammatory response, and the ability of a test compound to reduce the resulting paw swelling is a measure of its anti-inflammatory efficacy. Several studies have reported that newly synthesized 1,3,4-thiadiazole derivatives show promising activity in this model. nih.govresearchgate.net For example, a propionic acid derivative of 5-(1-adamantyl)-1,3,4-thiadiazole produced good, dose-dependent anti-inflammatory effects. nih.gov

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. ejbps.com Research into 1,3,4-thiadiazole derivatives suggests they may also target this pathway. The development of thiadiazole-based anti-inflammatory agents often aims to create compounds that lack the acidic carboxylic group common in traditional NSAIDs, which is associated with gastrointestinal side effects. ejbps.com By potentially offering a different binding mode or increased selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, these derivatives may provide a better safety profile. ejbps.com While the precise molecular interactions are still under investigation for many derivatives, their demonstrated efficacy in classic inflammation models points towards interference with key inflammatory mediators like prostaglandins. japsonline.comejbps.com

Other Reported Biological Activities

The versatile 1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a wide array of other biological activities beyond anticancer and anti-inflammatory effects. These include:

Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger. chemmethod.comnih.govnih.gov

Antitubercular Activity: Specific derivatives have been evaluated for their activity against Mycobacterium tuberculosis, showing potential for the development of new treatments for tuberculosis. japsonline.comnih.gov

Anticonvulsant Activity: The thiadiazole nucleus is present in compounds that have been investigated for their ability to suppress seizures. granthaalayahpublication.orgmdpi.com

Antiviral Activity: Certain derivatives have been identified as potential inhibitors of viruses such as HIV. mdpi.com

Diuretic Activity: The well-known drug acetazolamide (B1664987) is a 1,3,4-thiadiazole derivative. Newer derivatives continue to be explored for their potential to increase urine output, which is beneficial in conditions like glaucoma and altitude sickness. mdpi.comjapsonline.com

Anti-Alzheimer's Agents: The potential for these compounds to act against neurodegenerative diseases is also an area of emerging research. chemmethod.com

Cannabinoid Receptor (CB1) Antagonism: Biarylpyrazole-1,3,4-thiadiazole derivatives have been designed as antagonists for the CB1 receptor, a target for treating obesity. mdpi.com

Anticonvulsant Properties

The search for novel antiepileptic drugs with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry, and 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds. Research has demonstrated that modifications on the 1,3,4-thiadiazole nucleus can lead to significant anticonvulsant activity.

A notable example closely related to the title compound is [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide] , a valproic acid analog. In preclinical studies using maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, this compound was found to be highly effective. nih.govnih.gov It exhibited an ED₅₀ of 126.8 mg/kg and was found to be particularly potent against isoniazid-induced seizures. nih.govnih.gov

The anticonvulsant potential of the 1,3,4-thiadiazole scaffold is further highlighted by a range of other derivatives. For instance, compounds incorporating a benzothiazole (B30560) moiety have shown significant protection in the MES test. Specifically, derivatives such as 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide and N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino] acetamide provided 100% protection at a low dose of 30 mg/kg. researchgate.net Similarly, other studies have reported that substitutions on the thiadiazole ring can significantly influence activity. For example, compounds with a methoxy (B1213986) group, such as 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine , have demonstrated dose-dependent protection in the MES model. nih.govfrontiersin.org

The mechanism of action for the anticonvulsant effects of these derivatives is thought to involve multiple pathways, including interaction with voltage-gated ion channels and modulation of GABAergic neurotransmission. nih.gov The lipophilic nature of the substituents on the thiadiazole ring is also considered a crucial factor for their activity.

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Activity |

|---|---|---|

| [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] | MES/PTZ | ED₅₀: 126.8 mg/kg nih.govnih.gov |

| 5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg nih.govfrontiersin.org |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg nih.gov |

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | scPTZ/MES | 85.44% inhibition researchgate.netfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% protection at 100 mg/kg nih.govresearchgate.net |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 80% protection at 100 mg/kg nih.govresearchgate.net |

Analgesic Effects

The 1,3,4-thiadiazole nucleus is also a key feature in a number of compounds investigated for their analgesic properties. Various derivatives have been synthesized and evaluated in preclinical models of pain, often demonstrating significant antinociceptive activity.

One of the common assays used to evaluate peripheral analgesic activity is the acetic acid-induced writhing test in mice. nih.govjnu.ac.bd This test induces a painful response, and a reduction in the number of writhes is indicative of analgesic action. nih.gov Studies on different series of 1,3,4-thiadiazole derivatives have consistently shown their potential in this model. For instance, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and all the tested compounds exhibited good analgesic action in the acetic acid writhing test. nih.govnih.gov

While specific data for this compound is not extensively documented in this context, the broader class of 2-amino-5-substituted-1,3,4-thiadiazoles has been a focus of analgesic research. The structural modifications on the thiadiazole ring, particularly at the 2- and 5-positions, play a crucial role in modulating the analgesic activity. The development of these derivatives continues to be an active area of research for new pain management therapies.

Table 2: Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Class | Test Model | Observed Effect |

|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid-induced writhing test | Good antalgic action nih.govnih.gov |

| N-(benzo[d]thiazol-2-yl)acetamide derivatives | Acetic acid-induced writhing test | Significant reduction in writhing response jnu.ac.bd |

Carbonic Anhydrase Inhibition